![molecular formula C17H14F2N4O B278837 N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278837.png)
N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a selective inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
DFP-10825 is a selective inhibitor of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which means that it specifically targets this enzyme without affecting other cellular processes. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is involved in the regulation of various signaling pathways that control cell growth, differentiation, and survival. DFP-10825 binds to the catalytic domain of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of diabetes and neurodegenerative disorders. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been implicated in the pathogenesis of these diseases, and DFP-10825 has been shown to modulate N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide activity and improve disease outcomes in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFP-10825 is its selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of DFP-10825 is its relatively low potency compared to other N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibitors. This may limit its efficacy in certain applications and require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for the development of DFP-10825 and related compounds. One area of interest is the optimization of its potency and selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This could be achieved through the synthesis of analogs with improved binding affinity and specificity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and inflammation. Finally, the development of novel drug delivery systems could improve the efficacy and safety of DFP-10825 in clinical settings.
Synthesis Methods
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 2-pyridylacetate, followed by the formation of a pyrazole ring through a cyclization reaction. The resulting compound is then subjected to carboxylation to obtain the final product.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in the treatment of cancer. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a family of enzymes that play a crucial role in the regulation of cell growth and survival. Aberrant activation of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been observed in various types of cancer, making it an attractive target for therapeutic intervention. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.
properties
Molecular Formula |
C17H14F2N4O |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-7-6-11(18)9-13(14)19/h3-10H,2H2,1H3,(H,22,24) |
InChI Key |
HNYCAUGRESAFPX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.